1-Ethoxycyclopropane-1-carboxylic acid CAS 128732-53-6 properties
1-Ethoxycyclopropane-1-carboxylic acid CAS 128732-53-6 properties
An In-depth Technical Guide to 1-Ethoxycyclopropane-1-carboxylic acid (CAS 128732-53-6)
Introduction: A Moiety of Strategic Importance
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. 1-Ethoxycyclopropane-1-carboxylic acid emerges as a building block of significant interest, embodying a unique convergence of two high-value chemical motifs: a strained cyclopropane ring and a versatile carboxylic acid. The cyclopropane unit, far from being a mere saturated spacer, acts as a rigid conformational constraint and a bioisostere for phenyl rings or gem-dimethyl groups, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] Simultaneously, the carboxylic acid function serves as a critical anchor for hydrogen bonding, a handle for prodrug strategies, and a key determinant of a molecule's pharmacokinetic profile.[3][4]
This guide provides an in-depth technical overview of 1-Ethoxycyclopropane-1-carboxylic acid for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties, propose a robust synthetic strategy based on established chemical principles, and contextualize its application as a strategic tool in the synthesis of complex molecular targets.
Section 1: Physicochemical and Spectroscopic Profile
The fundamental properties of a building block dictate its handling, reactivity, and incorporation into synthetic workflows. While some experimental data for 1-Ethoxycyclopropane-1-carboxylic acid is not publicly reported, its key characteristics can be consolidated and predicted based on its structure.
Physicochemical Properties
The known and computed properties of the title compound are summarized below for rapid reference. The lipophilicity (LogP) and polar surface area (PSA) are particularly relevant for drug design, suggesting a molecule with a favorable balance for aqueous solubility and membrane penetration.[5]
| Property | Value | Source |
| CAS Number | 128732-53-6 | [5] |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [5][6] |
| Purity | 95% - 97% (Typical) | [5] |
| XLogP3 | 0.65 | [5] |
| Polar Surface Area | 47 Ų | [5] |
| Rotatable Bond Count | 3 | [5] |
| Melting Point | Not Reported | [6] |
| Boiling Point | Not Reported | [6] |
| Density | Not Reported | [6] |
Predicted Spectroscopic Signature
No publicly available experimental spectra were identified. However, a robust prediction of the key spectroscopic features can be made based on the compound's functional groups. These predictions are invaluable for reaction monitoring and quality control during and after synthesis.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale and Notes |
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (Broad) | Characteristic broad signal due to hydrogen-bonded dimers in the condensed phase.[7] |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (Strong) | The carbonyl stretch is a strong, reliable indicator of the carboxylic acid group.[7] | |
| C-O Stretch (Ether & Acid) | 1050-1300 cm⁻¹ (Strong) | Represents the C-O single bond stretches from both the ethoxy and carboxylic acid groups. | |
| ¹H NMR | -COOH | 10-12 ppm (s, br) | The acidic proton is highly deshielded and its signal is often broad. Disappears upon D₂O exchange.[7] |
| -O-CH ₂-CH₃ | ~3.6 ppm (q) | Methylene protons of the ethoxy group, deshielded by the adjacent oxygen, split into a quartet by the methyl group. | |
| -CH₂-CH ₃ | ~1.2 ppm (t) | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. | |
| Cyclopropane -CH ₂- | 0.8-1.5 ppm (m) | The four cyclopropyl protons are diastereotopic and will present as a complex multiplet pattern. | |
| ¹³C NMR | C =O | 175-180 ppm | The carbonyl carbon is significantly deshielded, though typically less so than in ketones.[7] |
| Quaternary Cyclopropane C | 30-40 ppm | The sp³ carbon atom substituted with both the ethoxy and carboxyl groups. | |
| -O-C H₂- | ~65 ppm | The methylene carbon of the ethoxy group, deshielded by the oxygen atom. | |
| Cyclopropane -C H₂- | 15-25 ppm | The two methylene carbons of the cyclopropane ring. | |
| -C H₃ | ~15 ppm | The terminal methyl carbon of the ethoxy group. |
Section 2: Synthesis and Purification
While 1-Ethoxycyclopropane-1-carboxylic acid is commercially available from specialized suppliers, an understanding of its synthesis is crucial for researchers planning large-scale use or analog development. A specific, peer-reviewed synthesis is not readily found in the literature; therefore, we present a robust, hypothetical protocol based on the well-established malonic ester synthesis for cyclopropane formation.[8] This approach offers a logical and scalable route from common starting materials.
Proposed Synthetic Pathway
The proposed pathway involves a two-step sequence: (1) a base-mediated double alkylation of an ethoxymalonate ester with 1,2-dibromoethane to form the cyclopropane ring, followed by (2) selective hydrolysis and decarboxylation to yield the final product.
Caption: Proposed synthesis of 1-Ethoxycyclopropane-1-carboxylic acid.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of Diethyl 1-ethoxycyclopropane-1,1-dicarboxylate
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Causality: This step constructs the core cyclopropane ring. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the malonic ester, forming the reactive enolate. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide is included to facilitate the reaction between the enolate and the alkylating agent, 1,2-dibromoethane, which may have limited solubility in the primary solvent. Tetrahydrofuran (THF) is chosen as an appropriate aprotic solvent.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl 2-ethoxymalonate (1.0 eq) in anhydrous THF dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.1 eq), followed by the dropwise addition of 1,2-dibromoethane (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting malonate is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the target diester.
-
Step 2: Hydrolysis and Decarboxylation to 1-Ethoxycyclopropane-1-carboxylic acid
-
Causality: This step converts the intermediate diester to the final product. Saponification with potassium hydroxide (KOH) in an ethanol/water mixture hydrolyzes both ester groups to carboxylates. Subsequent acidification with a strong acid (e.g., HCl) protonates the dicarboxylate. The resulting 1,1-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to lose one carboxyl group as CO₂, yielding the desired mono-acid.
-
Procedure:
-
Dissolve the purified diester from Step 1 (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Gently warm the acidified solution to 40-50 °C for 1-2 hours to promote decarboxylation (monitor for cessation of CO₂ evolution).
-
Cool the solution and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Ethoxycyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization or short-path distillation if necessary.
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Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Ethoxycyclopropane-1-carboxylic acid is governed by its constituent functional groups. The carboxylic acid can undergo standard transformations such as esterification, amide bond formation, and reduction. The presence of the electron-donating ethoxy group on the quaternary carbon may slightly modulate the acidity of the carboxyl proton but primarily influences the stability of any adjacent carbocationic intermediates. The cyclopropane ring is generally stable but can undergo ring-opening reactions under conditions involving significant ring strain release, such as catalytic hydrogenation at high pressure or reaction with strong electrophiles.
A primary and highly valuable reaction of this molecule is its conversion into esters or amides, coupling it to other fragments in a larger synthesis.
Caption: General scheme for the esterification of the title compound.
Section 4: Applications in Research and Drug Development
1-Ethoxycyclopropane-1-carboxylic acid is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for introducing the 1-ethoxycyclopropyl moiety into a larger molecule.[5] The strategic incorporation of this fragment can profoundly and beneficially impact a drug candidate's profile.
-
Metabolic Stability: The cyclopropane ring is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group (e.g., an isopropyl group) with a cyclopropyl fragment can block a key metabolic soft spot, thereby increasing the compound's half-life.[1][2]
-
Conformational Rigidity: The rigid, three-membered ring locks the substituents in a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to an increase in potency.[1]
-
Potency and Lipophilic Efficiency: The cyclopropyl group can serve as a "lipophilic metabolically stable hydrogen bond acceptor" and can make favorable interactions in binding pockets, often improving potency. Its small size allows for fine-tuning of lipophilicity.
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Vector for Further Functionalization: The carboxylic acid is a versatile functional handle. It can be converted to an amide to link to an amine-containing fragment, an ester to act as a prodrug, or reduced to an alcohol for further elaboration, making it a linchpin in a convergent synthetic strategy.
Section 5: Safety and Handling
As a carboxylic acid, this compound should be handled with appropriate care. It is essential to consult the most current Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing fumes or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.
Conclusion
1-Ethoxycyclopropane-1-carboxylic acid is a specialized yet powerful building block for organic synthesis and medicinal chemistry. Its unique structure offers a pre-packaged combination of metabolic stability, conformational rigidity, and functional versatility. While detailed experimental data remains sparse in public literature, its properties and reactivity can be reliably inferred from established chemical principles. The synthetic pathway proposed herein provides a logical and scalable approach for its preparation, enabling researchers to leverage the advantageous properties of the 1-ethoxycyclopropyl moiety in the design of next-generation therapeutics.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
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PubChem. (n.d.). (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link].
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PubChem. (n.d.). cis-(1S,2R)-2-ethoxycyclopropane-1-carboxylic acid. Retrieved from [Link].
- Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 35.
- McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid. Organic Syntheses, 24, 36.
- Tsilomelekis, G., et al. (2023). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Molbank, 2023(2), M1623.
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Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link].
- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
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Patsnap. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link].
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LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].
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PubChemLite. (n.d.). 2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link].
- Klein, J., & Weisel, M. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
- Talybov, A. G., & Talybova, V. G. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5963–5992.
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ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link].
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LibreTexts Chemistry. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link].
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Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link].
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Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link].
- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
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